2-(Phosphonooxy)acrylate

Descripción

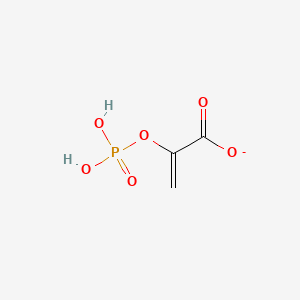

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

73-89-2 |

|---|---|

Fórmula molecular |

C3H4O6P- |

Peso molecular |

167.03 g/mol |

Nombre IUPAC |

2-phosphonooxyprop-2-enoate |

InChI |

InChI=1S/C3H5O6P/c1-2(3(4)5)9-10(6,7)8/h1H2,(H,4,5)(H2,6,7,8)/p-1 |

Clave InChI |

DTBNBXWJWCWCIK-UHFFFAOYSA-M |

SMILES |

C=C(C(=O)[O-])OP(=O)(O)O |

SMILES canónico |

C=C(C(=O)[O-])OP(=O)(O)O |

Otros números CAS |

73-89-2 |

Sinónimos |

Phosphoenolpyruvate |

Origen del producto |

United States |

Synthetic Methodologies and Derivatization Strategies for 2 Phosphonooxy Acrylate Scaffolds

De Novo Synthetic Pathways

De novo synthesis refers to the creation of complex molecules from simple precursors. slideshare.netnih.govnih.gov For 2-(phosphonooxy)acrylate scaffolds, this involves constructing the molecule step-by-step to incorporate the desired functional groups.

Convergent and Linear Synthesis Approaches

The construction of this compound derivatives can be approached through either linear or convergent synthesis strategies. chemistnotes.comfiveable.me

Strategic Use of Baylis-Hillman Reaction in Phosphonooxy-Acrylate Synthesis

The Baylis-Hillman reaction is a crucial carbon-carbon bond-forming reaction that is frequently employed in the synthesis of this compound scaffolds. beilstein-journals.orgnih.govbeilstein-journals.org This reaction typically involves the coupling of an activated alkene, such as an acrylate (B77674), with an electrophile, commonly an aldehyde like formaldehyde (B43269), in the presence of a nucleophilic catalyst like a tertiary amine (e.g., DABCO). beilstein-journals.orgwikipedia.org

The key advantage of the Baylis-Hillman reaction in this context is the formation of a densely functionalized product, specifically an allylic alcohol derivative. wikipedia.org This product, an α-hydroxymethylacrylate ester, serves as a versatile intermediate that can be further modified. beilstein-journals.orgresearchgate.net For instance, the hydroxyl group introduced via the Baylis-Hillman reaction provides a convenient site for subsequent etherification and phosphorylation steps. beilstein-journals.orgmdpi.comresearchgate.net A typical synthetic route begins with the Baylis-Hillman reaction of ethyl acrylate and formaldehyde to produce an intermediate which is then etherified with various diols and finally phosphorylated. beilstein-journals.orgnih.govbeilstein-journals.org

Phosphorylation Reagents and Conditions for Acrylate Functionalization

The final and critical step in the synthesis of 2-(phosphonooxy)acrylates is the introduction of the phosphate (B84403) group. This is achieved through a phosphorylation reaction, where a suitable phosphorylating agent is used to functionalize the hydroxyl group of the acrylate intermediate. beilstein-journals.orgresearcher.life

A commonly used and effective phosphorylating agent is phosphorus oxychloride (POCl₃). beilstein-journals.orgnih.govbeilstein-journals.org The reaction is typically carried out in an aprotic solvent, such as diethyl ether, at low temperatures (e.g., below 5°C) to control the reactivity of the POCl₃. beilstein-journals.org A base, often a tertiary amine like triethylamine, is added to neutralize the hydrochloric acid that is generated as a byproduct of the reaction. beilstein-journals.org

Following the initial phosphorylation, a hydrolysis step is performed by adding water to the reaction mixture. This converts the resulting dichlorophosphate (B8581778) intermediate into the desired phosphoric acid moiety. beilstein-journals.org The choice of reaction conditions, including solvent, temperature, and base, is critical to ensure high yields and minimize side reactions. Other phosphorus-containing reagents can also be employed depending on the specific target structure. mdpi.comhongene.comorganic-chemistry.org

Chemical Modifications and Esterification of the this compound Core

The properties of this compound monomers can be fine-tuned through chemical modifications of the core structure. These modifications are primarily focused on altering the spacer between the acrylate and phosphate groups and on enhancing the hydrolytic stability of the molecule.

Introduction of Varied Alkyl and Oxyalkyl Spacers

The introduction of different spacer groups between the polymerizable acrylate moiety and the acidic phosphate group is a key strategy to modulate the physicochemical properties of the resulting monomers. beilstein-journals.org By varying the length and nature of these spacers, properties such as hydrophilicity, flexibility, and reactivity can be controlled.

In a common synthetic approach, the α-hydroxymethylacrylate intermediate, obtained from the Baylis-Hillman reaction, is etherified with a variety of diols. beilstein-journals.org This etherification step introduces spacers containing both alkyl (–CH₂–) and oxyalkyl (–O–CH₂–) units. beilstein-journals.orgnih.gov For example, diols like 1,2-ethanediol (B42446) can be used to introduce short, hydrophilic spacers. beilstein-journals.org By employing diols with longer carbon chains, more hydrophobic and flexible spacers can be incorporated.

The following table summarizes the synthesis of various ethyl 2-(ω-hydroxy-2-oxaalkyl)acrylates, which are the precursors to the final phosphonooxy derivatives, highlighting the different diols used and the corresponding yields.

| Compound | Diol Used | Yield (%) |

| 2a | 1,2-Ethanediol | 75 |

| 2b | 1,3-Propanediol | 81 |

| 2c | 1,4-Butanediol (B3395766) | 85 |

| 2d | 1,6-Hexanediol | 88 |

| 2e | 1,10-Decanediol | 92 |

| 2f | 1,12-Dodecanediol | 91 |

| 2g | Diethylene glycol | 78 |

| 2h | Triethylene glycol | 83 |

| 2i | Tetraethylene glycol | 86 |

| Data sourced from Klee, J. E., & Lehmann, U. (2010). Novel 2-(ω-phosphonooxy-2-oxaalkyl)acrylate monomers for self-etching self-priming one part adhesive. Beilstein Journal of Organic Chemistry, 6, 766–772. beilstein-journals.org |

Derivatization for Enhanced Hydrolytic Stability

A critical consideration in the design of acidic monomers for applications like dental adhesives is their hydrolytic stability. beilstein-journals.orgresearchgate.net The ester linkage in conventional (meth)acrylate monomers can be susceptible to hydrolysis, especially in the acidic and aqueous environment of the oral cavity. google.com This degradation can compromise the long-term performance of the adhesive.

To address this, this compound derivatives are designed to be inherently more stable. A key structural feature that contributes to this enhanced stability is the presence of an ether bond within the spacer connecting the acrylate and phosphate groups. beilstein-journals.orgmdpi.comresearchgate.net Ether linkages are generally more resistant to hydrolysis than ester bonds.

The synthetic strategy described, involving the etherification of an α-hydroxymethylacrylate intermediate with diols, directly incorporates this stabilizing ether linkage. beilstein-journals.org This design ensures that there is no hydrolytically labile group positioned between the polymerizable moiety and the acidic functional group, leading to monomers with improved chemical robustness. beilstein-journals.orgresearchgate.net

Preparation of Protected this compound Intermediates

In the multi-step synthesis of complex organic molecules like this compound derivatives, protecting groups are often employed to temporarily mask reactive functional groups. This strategy prevents unintended side reactions and allows for selective transformations at other sites of the molecule. The choice of a protecting group is critical; it must be stable under the specific reaction conditions and easily removable in a subsequent step without altering the rest of the molecule's structure.

A notable synthetic route to a family of this compound derivatives utilizes a multi-step process where hydroxylated intermediates are prepared prior to the final phosphorylation step. beilstein-journals.orgnih.gov These intermediates can be considered "protected" precursors to the final phosphonooxy compound. The synthesis begins with a Baylis-Hillman reaction between ethyl acrylate and formaldehyde. beilstein-journals.org The resulting product undergoes an etherification reaction with various diols, yielding a series of hydroxyl-terminated acrylate molecules. beilstein-journals.orgnih.gov

For example, the reaction of the Baylis-Hillman product with 1,4-butanediol yields ethyl 2-(4-hydroxy-2-oxabutyl)acrylate. This hydroxylated intermediate is stable and can be purified before the final phosphorylation step. The terminal hydroxyl group is then converted to a phosphate ester through a reaction with a phosphorylating agent like phosphorus oxychloride (POCl₃) in the presence of a base such as triethylamine. beilstein-journals.org This is followed by hydrolysis to yield the final this compound monomer. beilstein-journals.org This stepwise approach, where the hydroxyl intermediate is formed and isolated before phosphorylation, allows for a controlled synthesis and purification of various functionalized acrylate monomers.

An alternative starting material for synthesizing derivatives of this compound is phosphoenolpyruvic acid. evitachem.com The synthesis of cyclohexanamine this compound, for instance, involves phosphoenolpyruvic acid as a primary reagent. evitachem.com

Synthesis of Multifunctional this compound Monomers and Oligomers

Multifunctional monomers are compounds that possess multiple polymerizable or functional groups, enabling the formation of cross-linked polymers or polymers with specific properties. This compound monomers are inherently multifunctional, containing a polymerizable acrylate group and an acidic phosphonooxy group, which can impart properties like adhesion to mineralized tissues. beilstein-journals.orgresearchgate.net

A series of novel, hydrolysis-stable 2-(ω-phosphonooxy-2-oxaalkyl)acrylate monomers have been synthesized through a three-step process. beilstein-journals.orgnih.gov This method provides access to a range of monomers where the spacer between the acrylate and the phosphate group can be varied using different diols in the etherification step. beilstein-journals.org The resulting monomers were characterized by their yields, viscosities, and refractive indexes. beilstein-journals.org

Table 1: Physicochemical Properties of Ethyl 2-(ω-hydroxy-2-oxaalkyl)acrylate Intermediates (2a-i) and 2-(ω-phosphonooxy-2-oxaalkyl)acrylate Monomers (3a-i) Data sourced from Klee, J. E., & Lehmann, U. (2010). beilstein-journals.org

| Compound | Spacer Group (from diol) | Yield of 2 (%) | Yield of 3 (%) | Refractive Index (n D 20) of 2 | Refractive Index (n D 20) of 3 |

|---|---|---|---|---|---|

| a | -(CH₂)₄- | 88 | 88 | 1.459 | 1.464 |

| b | -(CH₂)₆- | 91 | 91 | 1.460 | 1.465 |

| c | -(CH₂)₈- | 89 | 89 | 1.462 | 1.467 |

| d | -(CH₂)₁₀- | 93 | 93 | 1.463 | 1.468 |

| e | -(CH₂)₁₁-COOH | 54 | 54 | - | - |

| f | -(CH₂)₂-O-(CH₂)₂- | 76 | 76 | 1.458 | 1.462 |

| g | -(CH₂)₂-O-(CH₂)₂-O-(CH₂)₂- | 81 | 81 | 1.461 | 1.464 |

| h | -(CH₂)₂-(O(CH₂)₂)₂-O-(CH₂)₂- | 84 | 84 | 1.462 | 1.465 |

| i | -(CH₂)₂-(O(CH₂)₂)₃-O-(CH₂)₂- | 85 | 85 | 1.463 | 1.466 |

These multifunctional monomers exhibit significant reactivity in polymerization processes. The polymerization enthalpy for this series of 2-(ω-phosphonooxy-2-oxaalkyl)acrylates, as measured by Differential Scanning Calorimetry (DSC), ranges from -29 to -53 kJ·mol⁻¹. beilstein-journals.orgnih.gov Other research has focused on synthesizing multifunctional acrylate monomers (MFAMs) by reacting acryloyl chloride with compounds like 3,4,5-trihydroxybenzoic acid (Gallic acid) and diethanolamine. researchcommons.org These MFAMs have been used as cross-linkers in the synthesis of polyacrylic acid. researchcommons.org

The synthesis of oligomers—short polymer chains—from this compound and related acrylate monomers can be achieved through advanced polymerization techniques that allow for precise control over the molecular structure. Methods such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and photo-induced copper-mediated radical polymerization are employed to create sequence-controlled or sequence-defined acrylate oligomers. rsc.orgrsc.org These techniques enable the insertion of single monomer units in a consecutive manner, leading to the formation of monodisperse oligomers with a predefined sequence of monomer units. rsc.orgrsc.org

Chemical Reactivity and Mechanistic Pathways of 2 Phosphonooxy Acrylate and Its Conjugates

Reactivity of the Acrylate (B77674) Moiety

The acrylate portion of 2-(phosphonooxy)acrylate is an α,β-unsaturated carbonyl compound, making it susceptible to various addition reactions at the carbon-carbon double bond.

Radical Addition Reactions

The double bond in the acrylate group allows for polymerization through free-radical reactions. cymitquimica.com This process is typically initiated by molecules that can decompose to form radicals when heated or exposed to light. researchgate.net The initiator radical adds to the acrylate, creating a new radical species that can then react with subsequent monomer molecules in a chain reaction, leading to the formation of a polymer. researchgate.net This type of polymerization is a fundamental process in the creation of various polymer networks. dlut.edu.cn

Atom Transfer Radical Polymerization (ATRP) is a controlled radical polymerization technique that can be used to synthesize polymers with well-defined architectures and low polydispersity. wikipedia.org This method employs a transition metal catalyst to reversibly activate and deactivate the growing polymer chains, allowing for precise control over the polymerization process. wikipedia.org

Nucleophilic Addition Reactions

The electron-withdrawing nature of the ester carbonyl group polarizes the carbon-carbon double bond of the acrylate moiety, rendering the β-carbon electrophilic and susceptible to attack by nucleophiles. savemyexams.com This reaction, known as a nucleophilic addition or Michael addition, is a versatile method for forming new carbon-carbon or carbon-heteroatom bonds. pressbooks.pubnih.gov

The general mechanism involves the attack of a nucleophile on the β-carbon, which leads to the formation of a resonance-stabilized enolate intermediate. pressbooks.pub Subsequent protonation of the enolate yields the final addition product. Common nucleophiles include amines, thiols, and carbanions. The reaction can be catalyzed by either acid or base. msu.edulibretexts.org Acid catalysis proceeds by protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. libretexts.org Base catalysis involves the deprotonation of the nucleophile, increasing its nucleophilicity. byjus.com

Participation in "Click" Chemistry Formulations (e.g., Thiol-Acrylate Additions)

Thiol-acrylate reactions are a prominent example of "click" chemistry, characterized by high efficiency, mild reaction conditions, and a lack of significant byproducts. usm.edu This reaction involves the nucleophilic Michael addition of a thiol to the acrylate double bond. nih.govrsc.org The reaction can be catalyzed by nucleophiles such as amines and phosphines, which facilitate the formation of the thiolate anion, the active nucleophilic species. usm.edursc.org

These reactions are highly efficient, often proceeding to high conversion in a short amount of time. rsc.org The versatility of this reaction allows for the synthesis of a wide range of materials with tailored properties, including branched polymers and functionalized surfaces. dlut.edu.cnliverpool.ac.uk

Reactivity of the Phosphonooxy Group

The phosphonooxy group imparts distinct chemical properties to the molecule, including susceptibility to hydrolysis and an ability to chelate metal ions.

Hydrolysis and Transesterification Mechanisms

The phosphate (B84403) ester bond in the phosphonooxy group can undergo hydrolysis, a reaction that cleaves the P-O bond. This reaction can be influenced by environmental conditions, with some studies indicating slow hydrolysis rates under typical environmental pH. miljodirektoratet.no3m.com The stability of this group is a key feature in the design of some monomers. researchgate.netbeilstein-journals.orgbeilstein-journals.org

Transesterification is another important reaction of the phosphonooxy group, involving the exchange of the organic group of the ester with an alcohol. wikipedia.orgchemeurope.com This reaction can be catalyzed by acids or bases. byjus.comwikipedia.org Acid catalysis involves protonation of the carbonyl group, making it more electrophilic, while base catalysis proceeds by deprotonating the alcohol to make it more nucleophilic. wikipedia.orgchemeurope.com

Table 1: Factors Influencing Hydrolysis and Transesterification

| Factor | Influence on Hydrolysis | Influence on Transesterification |

| pH | Can influence the rate of hydrolysis of the phosphate ester. miljodirektoratet.no | Acid or base catalysis is often required. wikipedia.org |

| Catalyst | Not explicitly detailed for this compound in the provided text. | Can be catalyzed by acids, bases, or enzymes (lipases). wikipedia.org |

| Solvent | The polarity of the solvent can affect reaction rates. wikipedia.org | The reaction equilibrium can be driven by removing the alcohol byproduct. wikipedia.org |

Metal Ion Chelation and Complexation Chemistry

The phosphonooxy group, along with the carboxyl group, gives this compound the ability to act as a chelating agent, binding to metal ions to form stable complexes. cymitquimica.comdcu.ie The oxygen atoms of the phosphate group can act as ligands, donating electrons to a metal ion to form coordinate bonds. mdpi.comkoreascience.kr

This chelating ability is significant in various applications, such as preventing metal ion contamination in industrial processes and in the development of biosensors. mdpi.comnih.gov The formation of these metal complexes can be detected by various analytical techniques. nih.gov The stability of the chelate complex depends on the metal ion and the ligand structure. mdpi.com

Table 2: Metal Ions and Chelation with Phosphate Groups

| Metal Ion | Interaction with Phosphate Groups |

| Fe³⁺ | Forms stable chelates with hydroxamic acid groups, which are structurally related to phosphonooxy groups. koreascience.kr Can be selectively bound by phosphate-binding ligands. nih.gov |

| Zr⁴⁺ | Can form 1:1 or 1:2 complexes with phosphate-containing molecules. nih.gov |

| Zn²⁺ | A dinuclear Zn(II) complex, Phos-tag, specifically chelates with phosphate monoester dianions. nih.gov |

| Cu²⁺, Pb²⁺, Ni²⁺, Co²⁺, Cd²⁺, Mn²⁺ | Can be chelated by agents with functionalities similar to the phosphonooxy group. dcu.ie |

Cascade and Multistep Organic Transformations Involving this compound

The synthesis of this compound and its derivatives often involves multistep reaction sequences that build the molecule's functional complexity in a controlled manner. A notable example is the three-step synthesis of novel hydrolysis-stable 2-(ω-phosphonooxy-2-oxaalkyl)acrylate monomers. nih.govbeilstein-journals.org This process highlights a strategic combination of classic organic reactions to achieve the target structure.

The synthetic pathway commences with the Baylis-Hillman reaction , a carbon-carbon bond-forming reaction between an activated alkene and an electrophile. nih.govbeilstein-journals.orgwikipedia.org In this specific sequence, ethyl acrylate reacts with formaldehyde (B43269) in the presence of a suitable catalyst, typically a tertiary amine like DABCO, to form an allylic alcohol. beilstein-journals.orgwikipedia.org

The subsequent steps involve:

Etherification : The intermediate product from the Baylis-Hillman reaction undergoes etherification with various diols. This step introduces a spacer between the acrylate moiety and the future phosphate group. nih.govbeilstein-journals.org

Phosphorylation : The final step is the phosphorylation of the hydroxyl group using phosphorus oxychloride (POCl₃). nih.govbeilstein-journals.org This reaction introduces the phosphonooxy group, yielding the final 2-(ω-phosphonooxy-2-oxaalkyl)acrylate product. beilstein-journals.org

This multistep approach allows for the synthesis of a series of related monomers by varying the diol used in the etherification step, demonstrating the versatility of this synthetic route. beilstein-journals.org The entire sequence is an efficient method for creating densely functionalized molecules from simple starting materials. wikipedia.org

Table 1: Three-Step Synthesis of Ethyl 2-(4-phosphonooxy-2-oxabutyl)acrylate

| Step | Reaction | Reactants | Product |

| 1 | Baylis-Hillman Reaction | Ethyl acrylate, Formaldehyde | Ethyl 2-(hydroxymethyl)acrylate |

| 2 | Etherification | Ethyl 2-(hydroxymethyl)acrylate, Ethylene (B1197577) glycol | Ethyl 2-((2-hydroxyethoxy)methyl)acrylate |

| 3 | Phosphorylation | Ethyl 2-((2-hydroxyethoxy)methyl)acrylate, POCl₃, then H₂O | Ethyl 2-(4-phosphonooxy-2-oxabutyl)acrylate |

Acid-Base Properties and Protonation Equilibria

This compound, more commonly known in biochemical contexts as phosphoenolpyruvic acid (PEP), is a polyprotic acid. wikipedia.orgnih.gov Its structure contains two acidic functional groups: a carboxylic acid group and a phosphate monoester group. This dual functionality governs its acid-base behavior and its state of protonation at different pH values. ymdb.caumaryland.edu

The dissociation of the acidic protons can be described by two distinct equilibrium constants, pKₐ₁ and pKₐ₂. These values indicate the pH at which each acidic group is 50% deprotonated.

First Dissociation (pKₐ₁) : The first proton to dissociate is one of the two protons on the phosphate group. This is the more acidic of the two functional groups.

Second Dissociation (pKₐ₂) : The second proton to be lost comes from the carboxylic acid group.

The pKₐ values for this compound (phosphoenolpyruvic acid) have been determined experimentally and are listed in the IUPAC Digitized pKa Dataset. nih.gov These values are crucial for understanding the compound's charge and reactivity in aqueous solutions, such as physiological environments where it is an important metabolite. wikipedia.org Based on its pKa values, it is considered an extremely strong acidic compound. ymdb.ca

Table 2: Protonation Equilibria of this compound (Phosphoenolpyruvic acid)

| Equilibrium | Functional Group | pKₐ Value |

| H₂L⁻ ⇌ HL²⁻ + H⁺ | Phosphate | 3.5 |

| HL²⁻ ⇌ L³⁻ + H⁺ | Carboxylate | 6.2 |

| Data sourced from multiple studies and compiled for clarity. |

At a physiological pH of around 7.4, both the phosphate and carboxylic acid groups will be deprotonated, resulting in the phosphoenolpyruvate (B93156) anion with a net charge of -3. The precise distribution of the different protonated species in a solution can be determined based on the pH and the pKₐ values using the Henderson-Hasselbalch equation.

Polymerization Science and Macromolecular Applications of 2 Phosphonooxy Acrylate Monomers

Principles of Polymerization of 2-(Phosphonooxy)acrylate Derivatives

The polymerization of this compound derivatives can be achieved through several methodologies, each offering distinct advantages in controlling the final polymer architecture and properties. The presence of the phosphonooxy group introduces specific challenges and opportunities in the polymerization process, influencing reaction kinetics and the applicability of different controlled polymerization techniques.

Free Radical Polymerization Kinetics and Autoacceleration Phenomena

Conventional free radical polymerization of acrylate (B77674) monomers, including those with phosphonooxy substituents, is characterized by a three-stage process: initiation, propagation, and termination. The kinetics of this process are significantly influenced by the reaction conditions and the chemical structure of the monomer. A key phenomenon observed in the bulk or concentrated solution polymerization of acrylates is autoacceleration, also known as the Trommsdorff or gel effect. wikipedia.orgchempedia.info

The exothermic nature of acrylate polymerization, combined with autoacceleration, can lead to a rapid temperature increase if heat dissipation is not adequately managed, potentially resulting in a runaway reaction. sciepub.com For phosphorus-containing acrylates, the bulk homopolymerization can sometimes be challenging, leading to cross-linked polymers. researchgate.net Copolymerization with other monomers, such as methyl methacrylate (B99206), can mitigate this issue and yield soluble, non-cross-linked materials. researchgate.net

Table 1: Key Kinetic Parameters in Free Radical Polymerization

| Parameter | Symbol | Description |

| Rate of Initiation | R_i | The rate at which primary radicals are formed from the initiator. |

| Rate of Propagation | R_p | The rate of monomer addition to the growing polymer chain. uvebtech.com |

| Rate of Termination | R_t | The rate at which growing polymer chains are deactivated. youtube.com |

| Termination Rate Constant | k_t | A measure of the rate of bimolecular termination reactions. wikipedia.org |

Controlled/Living Radical Polymerization (CRP) Techniques

To overcome the limitations of conventional free radical polymerization, such as poor control over molecular weight and broad molecular weight distributions, controlled/living radical polymerization (CRP) techniques have been developed. cmu.eduresearchgate.net These methods introduce a dynamic equilibrium between active propagating radicals and dormant species, allowing for the synthesis of well-defined polymers with predetermined molecular weights and narrow polydispersities. cmu.eduresearchgate.net

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a versatile CRP technique that can be applied to a wide range of monomers, including functional acrylates. acs.org The control in RAFT polymerization is achieved through the use of a chain transfer agent (CTA), typically a thiocarbonylthio compound. The propagating radical adds to the CTA, forming a dormant intermediate that can then fragment to release a new radical, which can reinitiate polymerization. This process of reversible chain transfer allows all polymer chains to grow at a similar rate, resulting in a low polydispersity index (PDI). researchgate.net

The RAFT polymerization of phosphate-containing monomers, such as monoacryloxyethyl phosphate (B84403) (MAEP) and 2-(methacryloyloxy)ethyl phosphate (MOEP), has been successfully demonstrated. nih.govqut.edu.au These studies have shown that soluble, linear polymers can be synthesized by keeping the molecular weight below a certain threshold to avoid cross-linking, which can be caused by diene impurities. nih.gov The synthesis of block copolymers containing a phosphate block has also been achieved using RAFT, highlighting the utility of this technique for creating complex polymer architectures. qut.edu.au

Table 2: Representative Conditions for RAFT Polymerization of Phosphate-Containing Acrylates

| Monomer | CTA | Initiator | Solvent | Temperature (°C) |

| Ethylene (B1197577) glycol methacrylate phosphate | 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid | AIBN | 1,4-Dioxane | 70 |

| Monoacryloxyethyl phosphate | 4-Cyano-4-(dodecylsulfanylthiocarbonyl)sulfanylpentanoic acid | AIBN | 1,4-Dioxane | 70 |

Note: This data is based on studies of related phosphate-containing monomers, as specific data for this compound was not available.

Atom Transfer Radical Polymerization (ATRP) is another powerful CRP method that relies on a reversible redox process catalyzed by a transition metal complex, typically copper-based. cmu.edu In ATRP, a dormant alkyl halide is reversibly activated by the metal complex in its lower oxidation state to generate a propagating radical and the metal complex in its higher oxidation state. This dynamic equilibrium maintains a low concentration of active radicals, minimizing termination reactions and allowing for controlled polymerization. nih.gov

The ATRP of phosphate-containing acrylates has been investigated, although the presence of the acidic phosphate group can sometimes interfere with the catalyst complex. rsc.org For instance, the polymerization of dimethyl[(methacryloyloxy)methyl]phosphonate using a copper-based catalyst system showed very low monomer conversion, which was attributed to the complexation of copper ions by the phosphorus-containing monomer. rsc.org To circumvent this issue, strategies such as the polymerization of a protected monomer followed by deprotection, or the ATRP of deprotonated phosphate-containing monomers have been employed. rsc.org Surface-initiated ATRP has also been used to graft polymer brushes of phosphate-containing monomers from various substrates. researchgate.net

Table 3: Typical Components of an ATRP System for Acrylates

| Component | Function | Example |

| Monomer | The repeating unit of the polymer | This compound |

| Initiator | An alkyl halide that provides the initial growing chain | Ethyl α-bromoisobutyrate cmu.edu |

| Catalyst | A transition metal complex that facilitates the redox process | CuBr/PMDETA cmu.edu |

| Ligand | Complexes with the metal to solubilize it and tune its reactivity | PMDETA (N,N,N',N'',N''-Pentamethyldiethylenetriamine) cmu.edu |

| Solvent | Provides a medium for the reaction | Anisole, DMSO cmu.educmu.edu |

Photoinitiated polymerization offers several advantages, including spatial and temporal control over the polymerization process, and the ability to conduct reactions at ambient temperature. nih.gov In the context of CRP, light can be used to regulate the dynamic equilibrium between active and dormant species. Photoinduced ATRP, for example, utilizes light to reduce the deactivator complex (e.g., Cu(II)/L) to the activator complex (Cu(I)/L), which then initiates the polymerization. nih.gov This approach allows for the use of very low concentrations of the copper catalyst and can even be conducted in the presence of oxygen. researchgate.net

The photoinitiated polymerization of acrylate monomers, including those with functional groups, is a well-established technique. radtech.org Type I photoinitiators undergo cleavage upon irradiation to directly form radicals, while Type II photoinitiators require a co-initiator to generate radicals through a hydrogen abstraction mechanism. researchgate.net The choice of photoinitiator and light source is crucial for achieving efficient polymerization. For phosphorus-containing monomers, photoinitiated polymerization has been shown to be a viable method for producing polymers with desirable properties. researchgate.net

Anionic Polymerization Initiated by Phosphonooxy-Containing Species

Anionic polymerization is a chain-growth polymerization that proceeds via an anionic active center. wikipedia.org This method is known for its ability to produce polymers with very narrow molecular weight distributions and well-defined architectures, as termination and chain transfer reactions are often absent. semanticscholar.org The initiation of anionic polymerization is typically achieved using strong nucleophiles, such as organolithium compounds. wikipedia.org

For a monomer to be susceptible to anionic polymerization, the double bond must be substituted with electron-withdrawing groups that can stabilize the propagating anionic species. youtube.com Acrylates, with their ester functionality, can undergo anionic polymerization. The initiation process involves the nucleophilic addition of the initiator to the monomer double bond. youtube.com

While the anionic polymerization of acrylates is well-known, the specific use of phosphonooxy-containing species as initiators is not widely reported in the literature. In principle, a sufficiently nucleophilic species containing a phosphonooxy group could initiate the polymerization of an acrylate monomer. However, the reactivity of such an initiator would need to be carefully matched with the monomer to ensure efficient initiation without side reactions. semanticscholar.org The anionic ring-opening polymerization of cyclic monomers is another area where phosphazene superbases have been used to enhance the nucleophilicity of initiators, leading to rapid and controlled polymerization. mdpi.com Further research is needed to explore the potential of phosphonooxy-containing initiators in the anionic polymerization of this compound and related monomers.

Copolymerization Strategies with this compound

Copolymerization extends the utility of this compound by enabling the creation of macromolecules with tailored properties. By combining it with other monomers, polymers with a predefined arrangement of functional groups, architectures, and physical characteristics can be synthesized. Controlled radical polymerization (CRP) techniques are particularly valuable in this context, as they allow for precise control over molecular weight, dispersity, and polymer architecture.

Synthesis of Block and Graft Copolymers

Block and graft copolymers containing this compound segments are of significant interest for creating structured materials, such as micelles, nanoparticles, and functional surfaces. The synthesis of these architectures typically relies on controlled polymerization methods that maintain living chain ends.

Block Copolymers: The synthesis of block copolymers involves the sequential polymerization of two or more different monomers. Techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP) are well-suited for this purpose. For instance, a macroinitiator of one polymer block can be used to initiate the polymerization of this compound, or vice versa. While direct synthesis examples for this compound are not extensively detailed in the literature, the principles are well-established for analogous monomers. A notable example is the synthesis of poly(2-(phosphonooxy)ethyl methacrylate-stat-glycerol monomethacrylate)–poly(benzyl methacrylate) copolymer nanoparticles, which was achieved via RAFT polymerization researchgate.net. This demonstrates the feasibility of using CRP methods to create block copolymers with phosphate-bearing acrylate monomers. The process involves first polymerizing the phosphate-containing monomer to create a macro-RAFT agent, which is then chain-extended with a second monomer to form the diblock structure researchgate.netnih.gov.

Graft Copolymers: Graft copolymers consist of a main polymer backbone with one or more side chains of a different polymer. The primary methods for synthesizing graft copolymers are "grafting from," "grafting to," and "grafting through" researchgate.netpsecommunity.org.

Grafting From: In this approach, initiating sites are created along a polymer backbone, from which the this compound side chains are grown. For example, a backbone polymer could be functionalized with ATRP initiators, followed by the surface-initiated polymerization of the phosphate-containing monomer nih.gov.

Grafting To: This method involves attaching pre-synthesized poly(this compound) chains to a functionalized backbone polymer. This requires a highly efficient coupling reaction between the chain ends and the backbone.

Grafting Through: This strategy involves the copolymerization of a conventional monomer with a macromonomer of poly(this compound) that has a polymerizable end group researchgate.net.

These strategies allow for the design of amphiphilic copolymers that can self-assemble in solution or materials with specialized surface properties researchgate.netnih.gov.

Formation of Crosslinked Poly(this compound) Networks

Crosslinked networks of poly(this compound), often in the form of hydrogels, are materials that are swollen with water but remain insoluble due to the presence of chemical or physical crosslinks researchgate.net. These networks are valuable in biomedical and material science applications.

Chemical Crosslinking: This method involves the formation of permanent covalent bonds between polymer chains and is the most common approach for creating stable hydrogels youtube.comnih.gov. For poly(this compound), this is typically achieved by copolymerizing the this compound monomer with a small amount of a multifunctional crosslinking agent, such as a di- or tri-acrylate monomer (e.g., ethylene glycol dimethacrylate) mdpi.comradtech.org. The crosslinker becomes incorporated into multiple growing polymer chains, effectively linking them together into a three-dimensional network youtube.com. The density of crosslinks, which dictates the swelling behavior and mechanical properties of the hydrogel, can be controlled by adjusting the concentration of the crosslinking agent researchgate.netyoutube.com.

Physical Crosslinking: Physically crosslinked networks are held together by non-covalent interactions, such as hydrogen bonds, ionic interactions, or chain entanglements youtube.comnih.govsapub.org. These networks are often reversible and can respond to environmental stimuli like pH or temperature nih.gov. The phosphate group in poly(this compound) makes it an excellent candidate for physical crosslinking.

Ionic Interactions: The negatively charged phosphate groups can form strong ionic bridges with multivalent cations (e.g., Ca²⁺, Fe³⁺), leading to the formation of a physically crosslinked gel.

Hydrogen Bonding: The P-OH groups are capable of forming strong hydrogen bonds, which can contribute significantly to the physical crosslinking of the polymer network, especially at lower pH values where the phosphate group is protonated sapub.org.

These crosslinking strategies allow for the creation of advanced materials with tunable properties suitable for a range of applications.

Thermodynamic Aspects of this compound Polymerization

The thermodynamics of polymerization govern whether a monomer will polymerize and to what extent. The key parameter is the Gibbs free energy of polymerization (ΔGₚ), which is determined by the enthalpy (ΔHₚ) and entropy (ΔSₚ) of the reaction.

Determination of Polymerization Enthalpy

The enthalpy of polymerization (ΔHₚ) represents the heat released during the conversion of monomer to polymer. For vinyl monomers like acrylates, polymerization is almost always an exothermic process (negative ΔHₚ) because it involves the conversion of a weaker π-bond in the monomer's C=C double bond into a stronger σ-bond in the polymer backbone researchgate.net.

The specific value of ΔHₚ for this compound is not widely reported, but it can be estimated from data on structurally similar compounds. The enthalpy of polymerization is influenced by the substituents on the acrylate molecule. For the parent compound, acrylic acid, the polymerization enthalpy has been measured to be in the range of -66 to -77 kJ/mol researchgate.netmdpi.comacs.org. For a series of related 2-(ω-phosphonooxy-2-oxaalkyl)acrylate monomers, the polymerization enthalpy was found to range from -29 to -53 kJ/mol. This variation suggests that the structure of the side chain containing the phosphate group has a significant impact on the heat of polymerization.

| Monomer | Polymerization Enthalpy (ΔHₚ) (kJ/mol) | Reference |

|---|---|---|

| Acrylic Acid | -66.4 ± 4.8 | mdpi.com |

| Acrylic Acid | -77.4 | acs.org |

| 2-(ω-phosphonooxy-2-oxaalkyl)acrylates | -29 to -53 | |

| Methyl Acrylate | -77 | nist.gov |

| Methyl Methacrylate | -57.7 | nist.gov |

General Material Applications Arising from this compound Polymerization

The unique chemical properties imparted by the phosphonooxy group make poly(this compound) and its copolymers suitable for a variety of material applications, excluding specific dental uses. The high density of phosphate groups provides strong interaction with inorganic surfaces, flame retardant characteristics, and biocompatibility.

Flame Retardant Properties of Phosphorus-Containing Polymers

Polymers containing phosphorus are well-known for their flame retardant properties rsc.org. The incorporation of this compound into a polymer matrix can significantly enhance its resistance to fire. The mechanism of flame retardancy for phosphate-containing polymers typically involves action in the condensed phase.

Upon heating, the phosphate groups decompose to form poly(phosphoric acid) researchgate.net. This acid acts as a catalyst for the dehydration of the polymer backbone, promoting the formation of a stable, insulating layer of char on the material's surface researchgate.net. This char layer serves multiple protective functions:

It acts as a physical barrier, slowing the transfer of heat from the flame to the underlying polymer.

It limits the diffusion of flammable volatile decomposition products to the flame zone.

It prevents oxygen from reaching the polymer surface, thus inhibiting further combustion bolton.ac.uk.

In addition to the condensed-phase mechanism, some phosphorus compounds can also act in the gas phase by releasing radical-scavenging species that interrupt the chemical reactions of combustion in the flame. For phosphate esters, however, the primary and most effective mechanism is the promotion of char formation mdpi.com. The covalent incorporation of the phosphorus moiety into the polymer backbone, as is the case with poly(this compound), is often more effective and permanent than using additive flame retardants, which can leach out over time researchgate.net.

Other potential applications for polymers derived from this compound leverage the strong binding affinity of the phosphate group. These include:

Adhesion Promoters and Anti-Corrosion Coatings: The phosphate groups can form strong bonds with metal oxide surfaces, making these polymers effective as adhesion promoters or as anti-corrosion coatings for metals like steel rsc.orgrsc.org.

Biomedical Materials: In tissue engineering, the phosphonate groups can promote interactions with bone cells and hydroxyapatite researchgate.net. The hydrophilic and biocompatible nature of these polymers also makes them candidates for drug delivery systems and hydrogels for cell encapsulation rsc.org.

Preparation of Functional Polymeric Materials

The monomer this compound and its derivatives serve as crucial building blocks in the synthesis of a diverse array of functional polymeric materials. The presence of the phosphate group imparts unique properties to the resulting polymers, such as enhanced adhesion to mineralized tissues, improved biocompatibility, and stimuli-responsive behavior. Researchers have leveraged these characteristics to prepare advanced materials for applications ranging from dental adhesives to biomedical nanoparticles.

A key strategy in synthesizing these materials involves controlled polymerization techniques that allow for precise command over the polymer architecture. One such method is Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. This technique has been successfully employed to create well-defined block copolymer nanoparticles. For instance, statistical copolymerization of 2-(phosphonooxy)ethyl methacrylate (P) and glycerol monomethacrylate (G) via RAFT solution polymerization, followed by RAFT dispersion polymerization of benzyl methacrylate (B), yields sterically stabilized nanoparticles [(P-stat-G)-B]. By adjusting the molar ratio of the phosphate-containing monomer, it is possible to produce nanoparticles with a tunable anionic charge density researchgate.net. This control is critical for applications such as the uniform occlusion of nanoparticles within calcite, a process relevant to biomineralization researchgate.net.

A significant area of application for polymers derived from this compound analogues is in dentistry, particularly in the formulation of self-etching and self-priming dental adhesives. Novel, hydrolysis-stable 2-(ω-phosphonooxy-2-oxaalkyl)acrylate monomers have been synthesized for this purpose. These monomers are designed to be stable against hydrolysis, a common issue with conventional acidic ester monomers, thus improving the shelf-life and reliability of one-part adhesive systems. The synthesis typically involves a three-step process starting with a Baylis–Hillman reaction of ethyl acrylate and formaldehyde (B43269), followed by etherification and phosphorylation nih.govbeilstein-journals.org.

The polymerization behavior of these functional monomers is a critical aspect of their application. The enthalpy of polymerization, which indicates the energy released during the reaction, has been measured for various 2-(ω-phosphonooxy-2-oxaalkyl)acrylates using Differential Scanning Calorimetry (DSC). The values are comparable to those of methacrylic esters nih.govbeilstein-journals.org.

Polymerization Enthalpy of 2-(ω-phosphonooxy-2-oxaalkyl)acrylates

| Monomer | Polymerization Enthalpy (ΔHp) [kJ·mol-1] |

|---|---|

| 2-(2-Phosphonooxy-2-oxaethyl)acrylate | -29 |

| 2-(3-Phosphonooxy-2-oxapropyl)acrylate | -53 |

| 2-(4-Phosphonooxy-2-oxabutyl)acrylate | -46 |

| 2-(6-Phosphonooxy-2-oxahexyl)acrylate | -46 |

| 2-(8-Phosphonooxy-2-oxaoctyl)acrylate | -46 |

Data sourced from Moszner, N., et al. (2010). nih.govbeilstein-journals.org

The performance of these monomers in dental adhesives is evaluated by measuring the shear bond strength to enamel and dentin. The phosphate moiety etches the tooth surface and acts as an anchor group, forming calcium phosphate linkages, which leads to strong adhesion beilstein-journals.org. Adhesive compositions formulated with these monomers have demonstrated significant bond strengths, making them effective for dental restorations nih.govbeilstein-journals.org.

Shear Bond Strength of Adhesives with 2-(ω-phosphonooxy-2-oxaalkyl)acrylates

| Monomer in Adhesive Composition | Shear Bond Strength on Enamel [MPa] | Shear Bond Strength on Dentin [MPa] |

|---|---|---|

| 2-(2-Phosphonooxy-2-oxaethyl)acrylate | 5.8 | 8.7 |

| 2-(3-Phosphonooxy-2-oxapropyl)acrylate | 19.3 | 16.9 |

| 2-(4-Phosphonooxy-2-oxabutyl)acrylate | 17.0 | 15.3 |

| 2-(6-Phosphonooxy-2-oxahexyl)acrylate | 15.8 | 15.5 |

| 2-(8-Phosphonooxy-2-oxaoctyl)acrylate | 15.4 | 14.9 |

Data sourced from Moszner, N., et al. (2010). nih.govbeilstein-journals.org

The versatility of this compound-based monomers allows for their incorporation into a wide range of polymeric materials. The ability to tailor polymer properties by selecting specific monomer structures and polymerization techniques opens up possibilities for creating advanced functional materials for various technological and biomedical fields.

Advanced Analytical Methodologies for Characterization and Quantification of 2 Phosphonooxy Acrylate

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the chemical analysis of 2-(Phosphonooxy)acrylate, providing fundamental insights into its structure and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of this compound and its derivatives. By analyzing the spectra from ¹H, ¹³C, and ³¹P nuclei, a complete structural map of the molecule can be assembled.

¹H NMR: Proton NMR is used to identify the hydrogen atoms within the molecule. For 2-(phosphonooxy)ethyl acrylate (B77674) and its analogs, characteristic signals include those for the vinyl protons of the acrylate group, typically observed in the range of 5.8 to 6.4 ppm. beilstein-journals.orgyale.edu The protons on the ethyl bridge and any other aliphatic chains have distinct chemical shifts and coupling patterns. A key signal for the acidic proton of the phosphonooxy group (P-OH) can also be observed, sometimes as a broad singlet at a higher chemical shift, such as 10.71 ppm. beilstein-journals.orgnih.gov

¹³C NMR: Carbon-13 NMR provides information about the carbon skeleton of the molecule. The sp² hybridized carbons of the acrylate C=C double bond typically appear in the region of 125-140 ppm. beilstein-journals.orgnih.gov The carbonyl carbon (C=O) of the ester group is characterized by a signal around 165-168 ppm. beilstein-journals.orgnih.gov Other signals correspond to the carbons in the alkyl chain linking the acrylate and phosphate (B84403) groups. Upon polymerization, the signals corresponding to the vinyl carbons disappear, which confirms the conversion of the monomer. researchgate.net

³¹P NMR: Phosphorus-31 NMR is particularly important for organophosphorus compounds. It provides direct information about the chemical environment of the phosphorus atom. For this compound, the ³¹P NMR spectrum typically shows a signal corresponding to the phosphoric acid ester moiety. The chemical shift of this signal can vary depending on the specific structure and solvent, but values around 0 ppm have been reported for related compounds. beilstein-journals.orgnih.gov This technique is highly specific and sensitive to the oxidation state and coordination of the phosphorus center. researchgate.net

The following table summarizes typical NMR chemical shifts for a representative 2-(ω-phosphonooxy-2-oxaalkyl)acrylate.

| Nucleus | Functional Group | Typical Chemical Shift (ppm) |

|---|---|---|

| ¹H | Vinyl (CH=C) | 5.8 - 6.3 |

| ¹H | Phosphate (P-OH) | ~10.7 |

| ¹³C | Carbonyl (C=O) | 165 - 168 |

| ¹³C | Vinyl (C=CH₂) | 136 - 140 |

| ¹³C | Vinyl (C=CH₂) | 125 - 128 |

| ³¹P | Phosphate (PO₃H₂) | -1.0 - 1.0 |

Vibrational Spectroscopy (FT-IR) for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. nih.govsemanticscholar.org For this compound, the FT-IR spectrum provides clear evidence for its key structural features.

The most prominent absorption bands include:

A strong absorption band around 1710-1720 cm⁻¹ corresponding to the C=O stretching vibration of the acrylate ester. beilstein-journals.orglibretexts.org

An absorption band in the region of 1635-1640 cm⁻¹ attributed to the C=C stretching vibration of the vinyl group. beilstein-journals.orgnih.gov

Strong and broad absorptions in the 950-1250 cm⁻¹ region, which are characteristic of the P-O and P=O stretching vibrations of the phosphonooxy group. beilstein-journals.orgnih.gov

C-H stretching vibrations from the alkyl and vinyl groups are observed in the 2850-3100 cm⁻¹ range. beilstein-journals.orglibretexts.org

The following table lists the principal FT-IR absorption bands for the identification of this compound.

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 2850 - 3000 | C-H Stretch | Alkyl (CH₂, CH₃) |

| 1710 - 1720 | C=O Stretch | Ester Carbonyl |

| 1635 - 1640 | C=C Stretch | Vinyl |

| 950 - 1250 | P-O, P=O Stretch | Phosphonooxy |

Electronic Spectroscopy (UV-Vis) for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, specifically identifying chromophores. In this compound, the primary chromophore is the α,β-unsaturated carbonyl system of the acrylate moiety (C=C-C=O).

This conjugated system gives rise to characteristic electronic transitions. Studies on acrylate in aqueous solutions show that it absorbs weakly in the UV region of the electromagnetic spectrum. nsf.gov The absorption spectrum is sensitive to pH, with a red shift (a shift to longer wavelengths) observed as the pH increases and the carboxylic acid form of a related compound, acrylic acid, deprotonates to the acrylate form. nsf.gov An isosbestic point, where the molar absorptivity of two species in equilibrium is the same, has been observed at 214 nm for the acrylic acid/acrylate system. nsf.gov While the phosphonooxy group itself is not a strong chromophore in the accessible UV-Vis range, its presence can subtly influence the electronic environment of the acrylate system. This technique can also be applied to determine the concentration of the monomer in solution via the Beer-Lambert law or to determine the molecular weight of polymers that have been end-labeled with a strong chromophore. researchgate.net

Chromatographic Separation Techniques

Chromatography is essential for separating this compound from impurities and for characterizing the polymers derived from it.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of non-volatile compounds. e3s-conferences.org It is widely used to assess the purity of the this compound monomer and to quantify its concentration in various matrices.

A typical HPLC method for acrylate analysis involves a reversed-phase column (e.g., C18) with a polar mobile phase, often a mixture of water and a polar organic solvent like acetonitrile, run under isocratic or gradient elution conditions. e3s-conferences.orgnih.gov Detection is commonly achieved using a UV or a Diode Array Detector (DAD), which monitors the absorbance of the acrylate chromophore. e3s-conferences.org

For quantification, a calibration curve is constructed by plotting the peak area against the concentration of known standards. e3s-conferences.org HPLC methods are valued for their high accuracy, precision, and sensitivity, with detection limits often in the low mg/L (ppm) range. nih.gove3s-conferences.orgresearchgate.net

The table below outlines typical parameters for an HPLC method for acrylate quantification.

| Parameter | Description |

|---|---|

| Stationary Phase (Column) | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile / Water mixture |

| Elution | Gradient or Isocratic |

| Detector | UV or Diode Array Detector (DAD) |

| Quantification | External Standard Method |

| Linearity (r²) | > 0.999 |

Gel Permeation Chromatography (GPC) for Polymer Molecular Weight Determination

When this compound is polymerized, Gel Permeation Chromatography (GPC), also known as Size-Exclusion Chromatography (SEC), is the standard method for determining the molecular weight distribution of the resulting polymer. researchgate.netshimadzu.cz

GPC separates polymer molecules based on their hydrodynamic volume in solution. wikipedia.org The sample is dissolved in a suitable solvent and passed through a column packed with porous gel particles. researchgate.net Larger polymer chains cannot enter the pores and thus elute more quickly, while smaller chains penetrate the pores to varying degrees and have a longer path, eluting later. shimadzu.cz

The output from the GPC system is a chromatogram showing the distribution of molecular sizes. By calibrating the system with polymer standards of known molecular weights (e.g., polystyrene), it is possible to determine key parameters for the unknown polymer sample shimadzu.czwikipedia.org:

Number-average molecular weight (Mₙ): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.

Weight-average molecular weight (Mₙ): An average that accounts for the contribution of larger molecules.

Polydispersity Index (PDI): The ratio of Mₙ to Mₙ (PDI = Mₙ/Mₙ), which indicates the breadth of the molecular weight distribution. A PDI of 1.0 signifies a monodisperse polymer where all chains have the same length.

A Refractive Index (RI) detector is commonly used in GPC as it responds to the concentration of the polymer eluting from the column. shimadzu.czyoutube.com

Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis

Mass spectrometry is an indispensable tool for the precise determination of the molecular weight of this compound and for elucidating its structure through fragmentation analysis. The molecular formula for the related compound 2-(Phosphonooxy)ethyl acrylate is C5H9O6P, corresponding to a molecular weight of approximately 196.096 g/mol sielc.com. For mass spectrometry-compatible applications, high-performance liquid chromatography (HPLC) methods often replace phosphoric acid in the mobile phase with formic acid sielc.com.

In pyrolysis-gas chromatography-mass spectroscopy (Py-GC/MS) studies of acrylate-based polymers, specific ion fragments are consistently observed. For instance, the mass spectra of acrylate-containing compounds typically show a characteristic acryloyl ion fragment at a mass-to-charge ratio (m/z) of 55 and an ethyl acrylate ion fragment at m/z = 99 nih.gov. Analysis of residual acrylic monomers in resins using GC-MS allows for the separation and quantification of various acrylates, demonstrating the technique's utility in compositional analysis nih.gov. While detailed fragmentation patterns for this compound itself are not extensively published, analysis would be expected to yield fragments corresponding to the loss of the phosphate group, the acrylate moiety, and other characteristic structural components.

Table 1: Molecular Properties of 2-(Phosphonooxy)ethyl acrylate

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C5H9O6P | sielc.com |

| Molecular Weight | 196.096 g/mol | sielc.com |

Thermal Analysis Techniques

Differential Scanning Calorimetry (DSC) is a primary technique used to measure the heat flow associated with thermal transitions in a material as a function of temperature pslc.ws. It is particularly valuable for studying the photopolymerization of acrylate monomers mdpi.com. The heat released during the curing reaction, or the enthalpy of polymerization, is directly related to the number of reactive double bonds in the formulation and can be used to determine the degree of conversion tainstruments.comunesp.br.

In studies of novel 2-(ω-phosphonooxy-2-oxaalkyl)acrylates, which are structurally related to this compound, photo-DSC was employed to investigate their polymerization behavior. The measured polymerization enthalpy for these monomers was found to range from -29 to -53 kJ·mol⁻¹ per double bond beilstein-journals.org. This range is comparable to that of methacrylic esters (-52.8 to -59.9 kJ·mol⁻¹) but lower than that of typical acrylic esters (-77.5 to -80.5 kJ·mol⁻¹) beilstein-journals.orgnist.gov. The reaction speed and enthalpy are influenced by factors such as UV intensity and temperature researchgate.netnih.gov. DSC is also used to determine the glass transition temperature (Tg), a key characteristic of the final polymer that indicates its transition from a rigid, glassy state to a more flexible, rubbery state mdpi.commdpi.com. For example, the Tg of a UV-cured film containing tri(acryloyloxyethyl)phosphate was shown to increase with the monomer concentration due to higher crosslink density researchgate.net.

Table 2: Polymerization Enthalpy for 2-(ω-phosphonooxy-2-oxaalkyl)acrylates

| Monomer Type | Polymerization Enthalpy (ΔH_p) |

|---|---|

| 2-(ω-phosphonooxy-2-oxaalkyl)acrylates | -29 to -53 kJ·mol⁻¹ |

| Methacrylic Esters | -52.8 to -59.9 kJ·mol⁻¹ |

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to assess the thermal stability of polymers and analyze their decomposition profiles researchgate.netnih.gov.

Table 3: TGA Decomposition Data for Selected Acrylate-Based Polymers

| Polymer System | Onset of Degradation (T_onset) | Key Observations |

|---|---|---|

| Poly(AN-co-DEAMP) | 10–50 °C lower than PAN | Early thermal cracking of phosphonate groups mdpi.com. |

| Poly(cyclic-anhydride) | > 300 °C | High thermal stability from anhydride structure etflin.com. |

X-ray Diffraction (XRD) for Crystalline Structure Analysis

X-ray Diffraction (XRD) is a powerful, non-destructive technique used to analyze the atomic and molecular structure of materials micro.org.au. In polymer science, XRD is primarily used to determine the degree of crystallinity in semi-crystalline or amorphous materials intertek.com. The technique works by measuring the scattering of X-rays as they pass through a sample. Crystalline regions produce sharp, defined diffraction peaks according to Bragg's Law, while amorphous regions result in broad, diffuse halos malvernpanalytical.com.

For polymeric materials, the degree of crystallinity is a critical property that influences mechanical strength, thermal stability, and optical properties intertek.com. While many acrylate polymers are amorphous, the introduction of specific functional groups or processing conditions can induce crystallinity. XRD analysis can identify and quantify crystalline phases (polymorphism), assess the orientation of polymer chains in films or fibers, and provide information on crystallite size intertek.commalvernpanalytical.commdpi.com. Although specific XRD studies focusing solely on the crystalline structure of this compound polymers are not widely available, the technique remains the standard method for such investigations. Should a semi-crystalline polymer of this compound be synthesized, XRD would be essential for characterizing its solid-state morphology.

Computational and Theoretical Investigations of 2 Phosphonooxy Acrylate Systems

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectories of atoms and molecules over time, offering a dynamic picture of molecular processes.

MD simulations are a valuable tool for investigating the polymerization of monomers like 2-(Phosphonooxy)acrylate. Reactive force fields can be developed to model the chemical reactions that occur during polymerization, allowing for the simulation of polymer chain growth. These simulations can provide detailed information about the polymerization kinetics, the structure of the resulting polymer, and the dynamics of the polymer chains.

The phosphonooxy group in this compound suggests potential interactions with biological systems, such as enzymes. MD simulations can be employed to model the interaction of this molecule, or polymers derived from it, with biological substrates. These simulations can provide atomic-level details of the binding process, including the key intermolecular interactions that stabilize the complex.

For example, MD simulations could be used to study the binding of a poly(this compound) chain to the active site of an enzyme. The simulations would reveal the specific amino acid residues that interact with the phosphate (B84403) groups and the acrylate (B77674) backbone of the polymer. This information can be used to understand the mechanism of enzyme inhibition or activation by the polymer. A study on the interaction of acrylate-derived polymers with the enzyme α-chymotrypsin demonstrated that these polymers can enhance enzyme activity, and MD simulations were used to elucidate the mechanism of this hyperactivation. d-nb.info Such simulations can also be used to investigate the interactions of phosphorylated molecules with proteins, providing insights into the role of phosphorylation in biological processes. nih.govuni-saarland.de

Reaction Pathway Modeling and Transition State Analysis

Computational modeling of reaction pathways for this compound systems, while not extensively documented for this specific molecule, can be inferred from broader computational studies on acrylate polymerization and hydrolysis. Density Functional Theory (DFT) is a primary tool for elucidating the mechanisms of such reactions at an atomic level. These studies typically involve mapping the potential energy surface of a reaction to identify the most energetically favorable pathway from reactants to products.

In the context of this compound, a key reaction pathway of interest is its polymerization. Computational modeling could elucidate the influence of the phosphonooxy group on the electron density of the acrylate double bond and on the stability of the propagating radical. It is plausible that the electron-withdrawing nature of the phosphonooxy group could affect the reactivity of the monomer.

Structure-Reactivity and Structure-Property Relationship Derivations from Computational Data

The derivation of structure-reactivity and structure-property relationships from computational data is a powerful approach to understanding and predicting the behavior of chemical compounds. For this compound and its analogs, these relationships can be established by systematically varying the molecular structure and calculating the corresponding changes in reactivity and properties.

While specific computational studies on this compound are limited, experimental data on a series of related compounds, 2-(ω-phosphonooxy-2-oxaalkyl)acrylates, provides valuable insights into structure-property relationships. The polymerization enthalpy of these monomers has been shown to vary with the structure of the spacer connecting the acrylate and phosphate groups. beilstein-journals.orgnih.govnih.gov

| Compound | Spacer Structure | Polymerization Enthalpy (ΔHp) [kJ/mol] |

| 3a | -(CH2)2- | -45 |

| 3b | -(CH2)3- | -53 |

| 3c | -(CH2)4- | -48 |

| 3d | -(CH2)6- | -42 |

| 3e | -(CH2)2-O-(CH2)2- | -47 |

| 3f | -(CH2)2-O-(CH2)2-O-(CH2)2- | -46 |

| 3g | -(CH2-CH(CH3))- | -49 |

| 3h | -(CH(CH3)-CH2)- | -29 |

This interactive data table is based on experimental data for a series of 2-(ω-phosphonooxy-2-oxaalkyl)acrylates and is used here to illustrate structure-property relationships that can be further investigated with computational methods.

From this experimental data, a clear relationship between the structure of the spacer and the polymerization enthalpy can be observed. For instance, the enthalpy varies with the length of the alkyl chain, and the presence of ether linkages also influences this property. Such experimental findings can be complemented by computational studies to provide a deeper understanding. For example, DFT calculations could be used to determine the conformational preferences of these monomers and how they affect the accessibility of the double bond for polymerization.

In terms of structure-reactivity relationships, computational studies on various acrylates have shown that the nature of the substituent on the α-carbon of the acrylate can significantly impact the reactivity of the monomer in free-radical polymerization. The rate of polymerization is influenced by both electronic and steric effects of the substituent. For this compound, the phosphonooxy group is expected to have a significant electronic effect. Computational methods could quantify this effect by calculating parameters such as the partial atomic charges on the vinyl carbons and the energy of the lowest unoccupied molecular orbital (LUMO), which can be correlated with the monomer's susceptibility to nucleophilic attack by a radical.

Furthermore, quantitative structure-activity relationship (QSAR) models can be developed based on computational descriptors. These models establish a mathematical relationship between the structural features of a molecule and its reactivity or a specific property. For this compound and its derivatives, QSAR models could be built to predict properties like polymerization rate or hydrolysis stability based on calculated molecular descriptors, thus guiding the design of new monomers with desired characteristics.

Q & A

Q. Q1: What are the standard synthetic routes for 2-(phosphonooxy)acrylate, and how do reaction conditions influence yield?

Methodological Answer: this compound can be synthesized via phosphorylation of acrylic acid derivatives. A common approach involves reacting acryloyl chloride with phosphoric acid derivatives under anhydrous conditions . For example:

- Step 1: React acryloyl chloride with tris(cyclohexylamine) phosphate in tetrahydrofuran (THF) at 0–5°C to prevent polymerization.

- Step 2: Purify via column chromatography (silica gel, eluent: methanol/ethyl acetate 1:10) to isolate the product .

Key Variables:

- Temperature control (<10°C) minimizes side reactions (e.g., polymerization).

- Use of non-nucleophilic bases (e.g., cyclohexanamine) enhances phosphorylation efficiency .

Q. Q2: How can researchers optimize the stability of this compound during synthesis and storage?

Methodological Answer: The compound is prone to hydrolysis and polymerization. Mitigation strategies include:

- Storage: Lyophilize and store at –80°C under argon to prevent moisture ingress .

- Stabilizers: Add radical inhibitors (e.g., 4-methoxyphenol, 200–300 ppm) to suppress polymerization during synthesis .

Experimental Validation:

- Accelerated Stability Testing: Incubate samples at 25°C/60% RH for 24 hours. Monitor degradation via LC-MS (degradants: acrylic acid and phosphate derivatives) .

Analytical Characterization

Q. Q3: What advanced spectroscopic techniques resolve structural ambiguities in this compound derivatives?

Methodological Answer:

- NMR: Use P NMR to confirm phosphorylation (δ = 0–5 ppm for monoesters) .

- High-Resolution MS: Employ ESI-MS in negative ion mode to detect [M–H] peaks (e.g., m/z 184.99 for CHOP) .

Q. Q4: How does this compound participate in enzymatic reactions, such as glycolysis?

Methodological Answer: As phosphoenolpyruvate (PEP), it acts as a high-energy intermediate in glycolysis:

- Enzyme Assay Design: Couple PEP with pyruvate kinase and lactate dehydrogenase to quantify ATP generation via NADH oxidation (absorbance at 340 nm) .

Advanced Application:

- Isotopic Labeling: Use C-labeled PEP to track carbon flux in metabolic pathways via NMR or LC-MS .

Data Contradictions and Resolution

Q. Q5: How can researchers reconcile discrepancies in reported solubility values for this compound?

Methodological Answer: Solubility varies due to salt forms (e.g., cyclohexanamine complex vs. free acid). Systematic testing is required:

- Protocol: Prepare saturated solutions in PBS (pH 7.4), methanol, and DMSO. Centrifuge and quantify supernatant via UV-Vis (λ = 210 nm) .

Q. Q6: What precautions are critical when handling this compound in polymerization studies?

Methodological Answer:

- PPE: Use nitrile gloves, safety goggles, and fume hoods to avoid dermal/ocular exposure .

- Emergency Protocol: Neutralize spills with sodium bicarbonate (1 M) and adsorb with vermiculite .

Comparative Reactivity

Q. Q7: How does the reactivity of this compound differ from structurally similar phosphonates?

Methodological Answer: The acrylate moiety enhances electrophilicity, enabling nucleophilic substitutions (e.g., with thiols or amines). Compare kinetics via:

- Competitive Reactions: React equimolar this compound and methyl acrylate with benzylamine in DMF. Monitor via H NMR (disappearance of acrylate peaks) .

Q. Q8: Can this compound serve as a crosslinker in biocompatible hydrogels?

Methodological Answer: Yes, its dual functionality (acrylate and phosphate) enables UV-initiated polymerization:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.